

N-(3-Aminophenyl)-2-ethoxyacetamide: A Versatile Intermediate in Synthetic Chemistry

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Compound of Interest

Compound Name: *N*-(3-Aminophenyl)-2-ethoxyacetamide

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A Technical Overview for Researchers and Drug Development Professionals

N-(3-Aminophenyl)-2-ethoxyacetamide is an aromatic amine derivative with significant potential as a synthetic intermediate in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing a reactive primary amine and an acetamide moiety with an ether linkage, makes it a valuable building block for the synthesis of a diverse range of complex molecules, including novel therapeutic agents and functional dyes. While direct literature on **N-(3-Aminophenyl)-2-ethoxyacetamide** is limited, its structural similarity to the well-documented N-(3-aminophenyl)acetamide (3-aminoacetanilide) allows for a comprehensive understanding of its probable synthetic routes, chemical properties, and potential applications.

Physicochemical and Spectroscopic Data

Quantitative data for **N-(3-Aminophenyl)-2-ethoxyacetamide** is not readily available in public databases. However, based on the known properties of its structural analogs, the following table summarizes the estimated and predicted physicochemical and spectroscopic characteristics.

| Property | Predicted/Estimated Value | Source/Basis |
|---------------------|---|---|
| Molecular Formula | C ₁₀ H ₁₄ N ₂ O ₂ | - |
| Molecular Weight | 194.23 g/mol | - |
| Appearance | Off-white to light brown solid | Analogy to similar aromatic amines |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General solubility of similar compounds |
| ¹ H NMR | See predicted spectrum details below | Prediction based on chemical structure |
| ¹³ C NMR | See predicted spectrum details below | Prediction based on chemical structure |
| IR Spectroscopy | See predicted peak details below | Prediction based on functional groups |
| Mass Spectrometry | [M+H] ⁺ ≈ 195.11 m/z | Predicted based on molecular formula |

Predicted Spectroscopic Data:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons (in the 6.5-7.5 ppm region), the amine protons (a broad singlet), and the amide proton (a singlet).
- ¹³C NMR: The carbon NMR spectrum would likely display signals for the ethoxy carbons, the aromatic carbons, the carbonyl carbon of the amide, and the methylene carbon of the acetamide group.
- IR Spectroscopy: Key infrared absorption bands are anticipated for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the N-H stretching of the amide (around 3250-3350

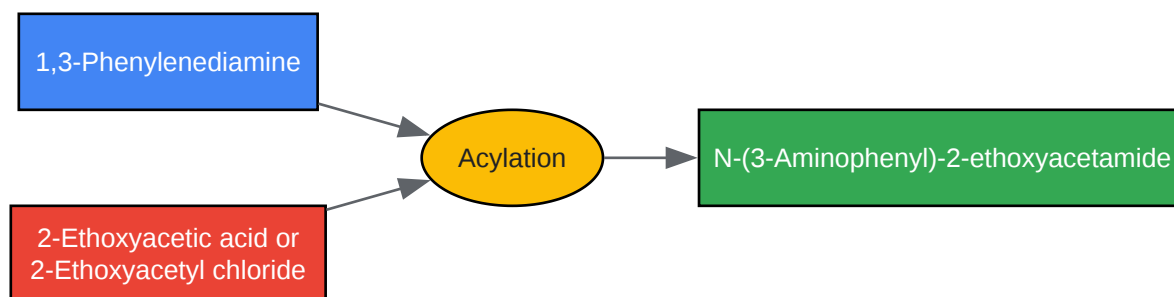
cm^{-1}), the C=O stretching of the amide (around 1650-1680 cm^{-1}), and C-O-C stretching of the ether (around 1050-1150 cm^{-1}).

Synthesis and Experimental Protocols

The synthesis of **N-(3-Aminophenyl)-2-ethoxyacetamide** can be logically approached through the acylation of 1,3-phenylenediamine (m-phenylenediamine) with 2-ethoxyacetyl chloride or 2-ethoxyacetic acid. This method is analogous to the well-established synthesis of N-(3-aminophenyl)acetamide.[1]

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of 1,3-phenylenediamine with an acylating agent derived from 2-ethoxyacetic acid. To achieve mono-acylation and avoid the formation of the di-acylated product, the reaction conditions, such as stoichiometry and temperature, would need to be carefully controlled.



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Caption: Proposed synthesis of **N-(3-Aminophenyl)-2-ethoxyacetamide**.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on standard acylation procedures for aromatic amines:

- Activation of Carboxylic Acid (if starting from 2-ethoxyacetic acid):
 - To a solution of 2-ethoxyacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-

dicyclohexylcarbodiimide (DCC) (1.1 eq) or a milder activating agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq).

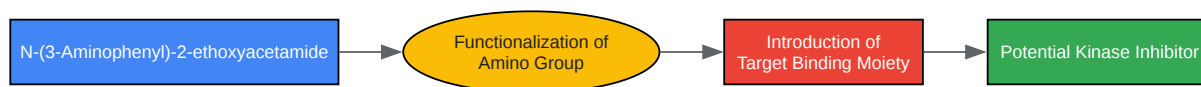
- Alternatively, convert 2-ethoxyacetic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride.
- Acylation Reaction:
 - In a separate reaction vessel, dissolve 1,3-phenylenediamine (1.0 eq) in a suitable solvent (e.g., DCM, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0°C in an ice bath.
 - Slowly add the activated 2-ethoxyacetic acid solution or 2-ethoxyacetyl chloride to the solution of 1,3-phenylenediamine with vigorous stirring.
 - Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
- Work-up and Purification:
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
 - Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a brine wash.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired **N-(3-Aminophenyl)-2-ethoxyacetamide**.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in **N-(3-Aminophenyl)-2-ethoxyacetamide** make it a promising scaffold for the development of novel therapeutic agents. The primary amino group can be readily functionalized to introduce pharmacophoric features or to link the molecule to other chemical entities.

Potential as a Scaffold for Kinase Inhibitors

The aminophenylacetamide core is a common feature in many kinase inhibitors. The amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The ethoxyacetamide side chain can be modified to optimize binding affinity and selectivity for a specific kinase target.



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Caption: Role as a scaffold for kinase inhibitors.

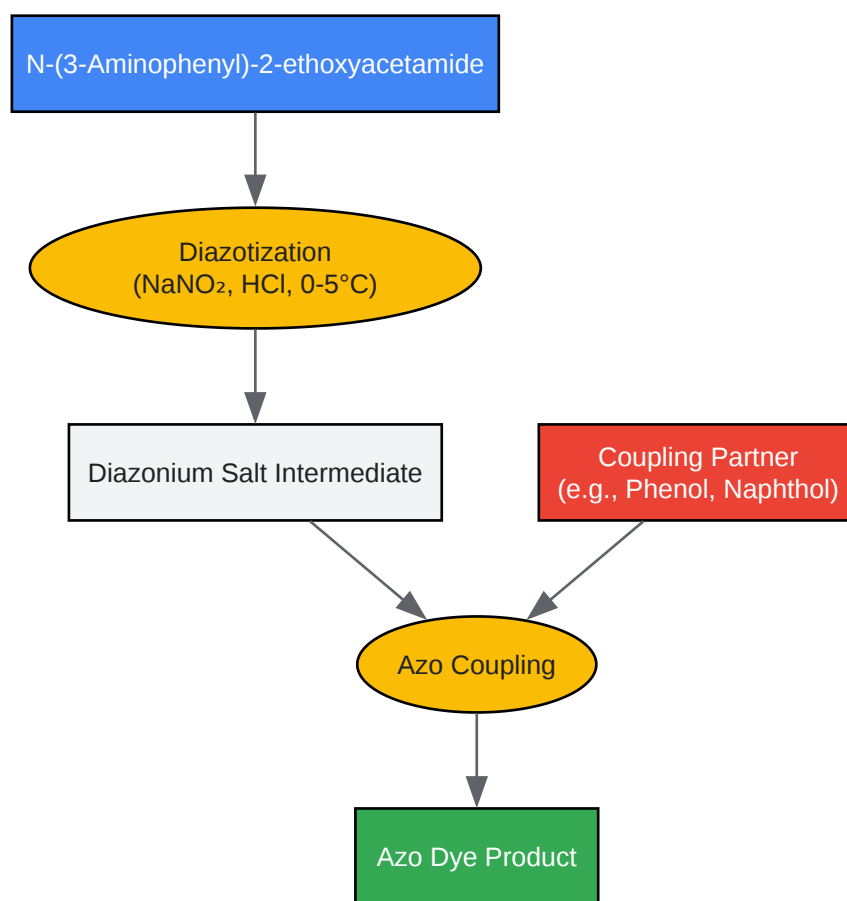
Intermediate for Bioactive Heterocycles

The amino group of **N-(3-Aminophenyl)-2-ethoxyacetamide** can be used as a nucleophile in cyclization reactions to form various heterocyclic systems, such as benzodiazepines, quinoxalines, or other nitrogen-containing ring systems that are prevalent in many biologically active molecules.

Use as a Dye Intermediate

Similar to N-(3-aminophenyl)acetamide, which is a known precursor for azo dyes, **N-(3-Aminophenyl)-2-ethoxyacetamide** could potentially be used in the synthesis of novel dyes.^[1] The primary amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. The ethoxyacetamide group could modulate the dye's properties, such as its solubility, lightfastness, and affinity for different fibers.

Workflow for Azo Dye Synthesis



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Caption: Workflow for potential azo dye synthesis.

Conclusion

N-(3-Aminophenyl)-2-ethoxyacetamide represents a promising, yet underexplored, synthetic intermediate. Its structural features suggest a high potential for application in the development of new pharmaceuticals, particularly as a scaffold for kinase inhibitors, and in the synthesis of novel dye molecules. The synthetic accessibility, predicted from well-established chemical transformations, makes it an attractive target for further investigation by researchers in both academic and industrial settings. The detailed experimental protocols and characterization data for this specific compound remain to be fully elucidated, presenting an opportunity for new research contributions in the field of synthetic organic chemistry.

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References

- 1. echemi.com [echemi.com]
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